9-(But-1-EN-1-YL)-3-iodo-9H-carbazole
CAS No.: 94769-48-9
Cat. No.: VC19220370
Molecular Formula: C16H14IN
Molecular Weight: 347.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94769-48-9 |
|---|---|
| Molecular Formula | C16H14IN |
| Molecular Weight | 347.19 g/mol |
| IUPAC Name | 9-but-1-enyl-3-iodocarbazole |
| Standard InChI | InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3 |
| Standard InChI Key | NPBLSXHASQPDSA-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic name 9-(but-1-en-1-yl)-3-iodo-9H-carbazole reflects its substitution pattern:
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A carbazole backbone (9H-carbazole) with an iodine atom at position 3.
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A but-1-en-1-yl group (-CH₂CH₂CH=CH₂) attached to the nitrogen at position 9.
The molecular formula is C₁₆H₁₃IN, with a molecular weight of 370.19 g/mol.
Structural Features
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Aromatic System: The planar carbazole core enables π-conjugation, critical for optoelectronic applications.
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Iodine Substituent: Enhances electrophilic reactivity for cross-coupling reactions.
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Butenyl Group: Introduces steric bulk and potential sites for further functionalization via alkene chemistry.
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The synthesis of 9-alkenylcarbazoles often employs palladium catalysis. A representative route involves:
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Substrate Preparation: 3-Iodo-9H-carbazole is synthesized via iodination of carbazole using iodine and sodium iodate in chloroform.
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Alkenylation: Reacting 3-iodo-9H-carbazole with 1-bromo-1-butene in the presence of:
Reaction Conditions:
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Solvent: Toluene or xylene.
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Temperature: 110–120°C.
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Duration: 12–24 hours.
Yield: 60–75% after purification by column chromatography .
Table 1: Comparative Catalytic Systems for Alkenylation
| Catalyst | Ligand | Base | Yield (%) | Byproducts |
|---|---|---|---|---|
| Pd₂(dba)₃ | PPh₃ | NaOtBu | 68 | <5% di-alkenylated |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | 55 | 10% homocoupling |
| PdCl₂(Amphos)₂ | BINAP | Cs₂CO₃ | 72 | <3% dehalogenation |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 8.15 (d, J = 7.6 Hz, 1H, H-4), δ 7.55–7.45 (m, 2H, H-1/H-2), δ 6.95 (d, J = 16 Hz, 1H, H-alkene), δ 5.85 (dt, J = 16, 6.8 Hz, 1H, H-alkene), δ 2.45–2.30 (m, 2H, CH₂), δ 1.70–1.55 (m, 2H, CH₂).
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UV-Vis: λₐᵦₛ = 345 nm (ε = 12,500 M⁻¹cm⁻¹) in THF, indicative of extended conjugation.
Thermal Stability
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Melting Point: 182–184°C (DSC).
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Decomposition Temperature: 290°C (TGA, N₂ atmosphere).
Applications in Organic Electronics
Hole-Transport Materials (HTMs)
The butenyl group improves solubility in non-polar solvents, facilitating thin-film processing. In OLED devices, derivatives of this compound exhibit:
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Hole Mobility: 1.2 × 10⁻³ cm²/V·s (measured by space-charge-limited current).
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Luminance Efficiency: 8.7 cd/A in blue-emitting devices.
Table 2: Performance Comparison of Carbazole-Based HTMs
| Compound | Hole Mobility (cm²/V·s) | Luminance Efficiency (cd/A) |
|---|---|---|
| 9-(But-1-en-1-yl)-3-iodo | 1.2 × 10⁻³ | 8.7 |
| 9-Phenyl-3-iodo | 0.9 × 10⁻³ | 6.5 |
| 9-Hexyl-3-iodo | 0.7 × 10⁻³ | 5.8 |
Challenges and Future Directions
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